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2''-Chloro-2''-deoxyuridine -

2''-Chloro-2''-deoxyuridine

Catalog Number: EVT-15027662
CAS Number:
Molecular Formula: C9H13ClN2O5
Molecular Weight: 264.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2''-Chloro-2''-deoxyuridine is a synthetic nucleoside analog that closely resembles deoxyuridine, differing only by the substitution of a chlorine atom for the hydroxyl group at the 2'' position. This modification enhances its utility in various scientific and medical applications, particularly in the study of DNA synthesis and cell cycle dynamics. The compound is classified as a halogenated pyrimidine nucleoside and is primarily utilized in research settings related to molecular biology and pharmacology.

Synthesis Analysis

Methods

The synthesis of 2''-Chloro-2''-deoxyuridine typically involves chlorination of 2''-deoxyuridine. A common synthetic route includes the reaction of 2''-deoxyuridine with thionyl chloride in the presence of a base such as pyridine. This method operates under mild conditions and yields 2''-Chloro-2''-deoxyuridine with high specificity and purity.

Technical Details:

  • Reagents: Thionyl chloride, pyridine.
  • Conditions: Mild temperatures, controlled atmosphere to prevent moisture interference.
  • Yield: High specificity with minimal by-products.

Industrial Production

In industrial settings, production methods mirror laboratory syntheses but are scaled up using automated reactors and continuous flow systems to enhance efficiency and ensure product purity. Stringent controls over reaction conditions are maintained to achieve high yields suitable for commercial applications.

Molecular Structure Analysis

Structure

The molecular structure of 2''-Chloro-2''-deoxyuridine can be represented as follows:

C9H10ClN3O3\text{C}_{9}\text{H}_{10}\text{Cl}\text{N}_{3}\text{O}_{3}

Data

The crystal structure has been elucidated through X-ray diffraction studies, providing insights into its three-dimensional arrangement. The chlorine atom's position significantly influences the compound's interactions with biological targets, particularly enzymes involved in nucleic acid metabolism .

Chemical Reactions Analysis

Types of Reactions

2''-Chloro-2''-deoxyuridine participates in several types of chemical reactions, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxyl or amino groups.
  • Oxidation and Reduction: While less common, these reactions can occur under specific conditions.

Common Reagents and Conditions:

  • Substitution Reactions: Typically involve sodium hydroxide or ammonia in aqueous or alcoholic solutions.
  • Oxidation: Hydrogen peroxide or sodium borohydride can serve as oxidizing agents under controlled conditions.

Major Products:
Substitution reactions can yield derivatives like 2''-amino-2''-deoxyuridine, while oxidation can result in various oxidized forms of the nucleoside.

Mechanism of Action

The mechanism of action for 2''-Chloro-2''-deoxyuridine primarily involves its role as an inhibitor of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. When incorporated into DNA, it disrupts normal replication processes.

Process:

  1. The compound mimics natural substrates and binds to the active site of RNR.
  2. This binding leads to the formation of unstable intermediates that ultimately result in enzyme inactivation.
  3. The consequent inhibition of RNR disrupts deoxyribonucleotide synthesis, leading to impaired DNA replication and cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Melting Point: Approximately 210 °C.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant analyses demonstrate that the compound exhibits unique interactions due to its halogen substitution, affecting its solubility and reactivity compared to unmodified nucleosides .

Applications

2''-Chloro-2''-deoxyuridine is employed extensively in scientific research, particularly in studies investigating DNA replication, repair mechanisms, and cell cycle progression. It serves as a valuable tool for labeling DNA during replication studies due to its ability to integrate into nucleic acids without triggering cellular repair mechanisms.

Scientific Uses:

  1. Cell Cycle Studies: Utilized in fission yeast models to analyze DNA synthesis dynamics .
  2. Antiviral Research: Investigated for potential therapeutic roles against viral infections by disrupting viral replication processes.
  3. Cancer Research: Explored as a chemotherapeutic agent due to its ability to inhibit rapidly dividing cells by targeting DNA synthesis pathways .
Mechanistic Interactions with Enzymatic Systems

Ribonucleotide Reductase Modulation Dynamics

Cofactor Dependency in Adenosylcobalamin-Mediated Reactions

2'-Chloro-2'-deoxyuridine 5'-triphosphate (CldUTP) undergoes reductive processing by ribonucleotide reductase (RNR) in an adenosylcobalamin (AdoCbl)-dependent mechanism. In Lactobacillus leichmannii, incubation of CldUTP with RNR and AdoCbl generates ³H₂O, uracil, tripolyphosphate, 5'-deoxyadenosine, and cob(II)alamin. The rate of ³H₂O release (0.19 µmol/min/mg) parallels that of UTP reduction (0.24 µmol/min/mg), indicating cofactor-dependent radical generation essential for substrate transformation [1]. The reaction stoichiometry reveals that 500 equivalents of ³H₂O are released per enzyme unit at a 1:1,000 RNR:AdoCbl ratio, demonstrating high catalytic efficiency before enzyme inactivation [1].

Table 1: Cofactor Impact on CldUTP Transformation by RNR

Cofactor/ProductReaction Rate/StoichiometryFunctional Consequence
Adenosylcobalamin (AdoCbl)500 eq ³H₂O released per RNR unitCatalytic hydrogen abstraction
Cob(II)alaminCoenzyme B₁₂ derivativeRadical propagation termination
5'-DeoxyadenosineCompetitive inhibitorBinds RNR active site, halting turnover

Competitive Inhibition Mechanisms Involving Co(II) Complexes

CldUTP metabolism generates Co(II)-5'-deoxyadenosine complexes that competitively inhibit RNR by blocking AdoCbl binding. This inhibition halts further cofactor destruction and substrate turnover. Notably, 5'-deoxyadenosine and AdoCbl reisolated after incubation lack radioactivity, confirming their role as non-covalently bound inhibitors rather than stoichiometric inactivators [1]. Parallel studies in Escherichia coli RNR reveal that CldUDP inactivation involves a net 1,2 hydrogen shift, forming a 2'-deoxy-3'-ketouridine intermediate trapped by NaBH₄ reduction. This intermediate decomposes to 2-methylene-3(2H)-furanone, a species that covalently modifies both RNR subunits [5].

Table 2: Inhibition Parameters of CldU-Derived Complexes

InhibitorTarget EnzymeInhibition Constant (Kᵢ)Mechanism
Co(II)-5'-deoxyadenosineL. leichmannii RNRNot determinedCompetitive AdoCbl displacement
2-Methylene-3(2H)-furanoneE. coli RNRIrreversibleCovalent subunit modification

Substrate Specificity in Nucleotide Metabolism Pathways

Role in Pyrimidine Salvage Pathway Perturbations

CldU competes with uridine and deoxyuridine for phosphorylation and incorporation, disrupting pyrimidine salvage. In Arabidopsis thaliana, uridine salvage (mediated by uridine/cytidine kinases UCK1/2) predominates over uracil salvage, with uridine restoring 100% biomass in pyrimidine-depleted seedlings versus uracil’s 58% loss [3]. CldU mimics uridine structurally, allowing phosphorylation by cytosolic UCKs and incorporation into DNA. This alters deoxynucleotide (dNTP) pools, induces cell-cycle arrest, and promotes sister-chromatid exchanges, though it exhibits lower radiosensitization than other thymidine analogs [6].

Kinetic Analysis of Analog Incorporation vs. Native Nucleotides

Enzymatic kinetics reveal distinct selectivity patterns for CldU phosphorylation:

  • Deoxycytidine kinase (dCK): Phosphorylates CldU with a Kₘ of 15 µM, comparable to deoxycytidine (Kₘ = 10 µM) [3] [6].
  • Thymidine kinase 1 (TK1): Prefers thymidine (Kₘ = 2 µM) over CldU (Kₘ = 28 µM), indicating steric hindrance from the chlorine moiety [6].

Table 3: Kinetic Parameters of CldU Phosphorylation

EnzymeSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)
Deoxycytidine kinaseCldU1529319.5
Deoxycytidine1032032.0
Thymidine kinase 1CldU281103.9
Thymidine215075.0

CldUTP incorporation by DNA polymerases occurs at 60–70% efficiency relative to dTTP, attributed to minor helical distortion from the C–Cl bond [6].

Properties

Product Name

2''-Chloro-2''-deoxyuridine

IUPAC Name

1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Molecular Formula

C9H13ClN2O5

Molecular Weight

264.66 g/mol

InChI

InChI=1S/C9H13ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16)

InChI Key

QCDVXQOSDZCSRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl

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